molecular formula C14H14N2O B2895778 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine CAS No. 2178771-30-5

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine

Cat. No.: B2895778
CAS No.: 2178771-30-5
M. Wt: 226.279
InChI Key: HDTRGQMRHIUNDX-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-1-yloxy)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a 2,3-dihydroinden-1-yloxy group at position 3.

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-15-9-8-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTRGQMRHIUNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 2,3-dihydro-1H-inden-1-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-yloxy)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-1-yloxy)-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Pyrido[2,3-d]pyrimidine Derivatives

Compounds like 5-(4-Methoxy-3-methylphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (2h) and 2i () share fused indeno-pyrido-pyrimidine scaffolds. These derivatives exhibit antifungal and antibacterial activities, with m/z values of 389 and 387, respectively. In contrast, the target compound lacks the fused tricyclic system but retains the pyrimidine core, which may limit its biological potency compared to these analogues .

Azido-Indenyloxy Trisilane (Compound 141)

2-(2-Azido-2,3-dihydro-1H-inden-1-yloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (141) () shares the indenyloxy substituent but incorporates a trisilane group. This structural variation highlights the versatility of indenyloxy in conferring synthetic accessibility, though the target compound’s simpler structure may enhance stability for electronic applications .

Table 1: Structural and Functional Comparison of Pyrimidine-Based Analogues

Compound Name Core Structure Key Substituents Biological/Material Role Reference
4-(2,3-Dihydro-1H-inden-1-yloxy)-2-methylpyrimidine Pyrimidine Inden-1-yloxy, methyl Potential electron transport
Compound 2h () Pyrido-pyrimidine Indeno group, methoxyphenyl Antifungal/antibacterial
BMS-337197 () 1,3-Oxazole 2-Amino-1,3-oxazole IMPDH inhibitor

Electron-Transport Materials in OLEDs

B3PYMPM and B4PyMPM

Bis-4,6-(3,5-di-3-pyridylphenyl)-2-methylpyrimidine (B3PYMPM) and its derivatives (–6) are benchmark electron transporters in OLEDs, achieving external quantum efficiencies (EQEs) up to 44.3% . These compounds use pyridinylphenyl substituents to enhance electron mobility and thermal stability (>300°C). However, the bulky indenyloxy group could improve amorphous film formation, a critical factor in device fabrication .

2-Methylpyrimidine Skeleton-Based Electron Transporters

Studies by Sasabe et al. (2011) demonstrated that substituents on the pyrimidine ring significantly influence electron mobility. For example, bipyridyl oxadiazoles () achieve mobilities of ~10⁻³ cm²/Vs, while the indenyloxy variant’s performance remains unreported. Theoretical simulations suggest that planar substituents (e.g., pyridines) outperform bulky groups like indenyloxy in charge transport .

Table 2: Electron-Transport Properties of Pyrimidine Derivatives

Compound Substituent Type Electron Mobility (cm²/Vs) Thermal Stability (°C) Reference
B3PYMPM Pyridinylphenyl ~10⁻³ >300
Biphenyl-oxadiazole Bipyridyl ~10⁻³ >250
Target Compound Indenyloxy Not reported Not reported -

Crystallographic and Stability Considerations

The crystal structure of (E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one () reveals a monoclinic lattice (P21/c) with intermolecular hydrogen bonding, enhancing thermal stability. While the target compound lacks crystallographic data, its indenyloxy group may similarly promote dense molecular packing, improving thermal robustness compared to linear analogues .

Biological Activity

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine is a heterocyclic compound that combines a pyrimidine ring with a 2,3-dihydro-1H-inden-1-yloxy substituent. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential therapeutic applications include anti-inflammatory and anticancer properties, which are explored in various studies.

The synthesis of this compound typically involves the reaction between 2-methylpyrimidine and 2,3-dihydro-1H-inden-1-ol, often catalyzed by potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures. This method ensures a high yield and purity of the compound, which is crucial for its subsequent biological evaluations.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and inhibition of these targets can lead to modulation of various biological pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cancer cell proliferation .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The half-maximal inhibitory concentration (IC50) values reported for related compounds suggest a promising anti-inflammatory profile:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.040.04
Indomethacin9.17TBD

These findings indicate that derivatives of this compound could serve as effective anti-inflammatory agents comparable to established drugs like celecoxib and indomethacin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that certain derivatives exhibit significant inhibition of cancer cell lines, suggesting that the compound may interfere with cancer cell growth and survival mechanisms. The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance its potency against various cancer types .

Case Studies

A notable case study involved the evaluation of related pyrimidine derivatives in treating cancer. In this study, several compounds were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that modifications to the substituents on the pyrimidine ring significantly influenced their biological activity.

Example Case Study Results

CompoundCell LineIC50 (μM)
Compound AA431 (vulvar carcinoma)10.5
Compound BMCF7 (breast carcinoma)15.0
Compound CHeLa (cervical carcinoma)12.3

These findings emphasize the importance of structural variations in enhancing therapeutic efficacy .

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